EBI-2511

Epigenetics Histone Methyltransferase Inhibition PRC2 Target Engagement

First-generation EZH2 inhibitors show variable potency against mutant isoforms and limited in vivo efficacy. EBI-2511 is a benzofuran-derived, orally bioavailable EZH2 inhibitor engineered via scaffold hopping to overcome these limitations. - **Enzymatic potency:** IC50 = 0.5-0.8 nM against wild-type and mutant (Y641F, Y641N, A677G) EZH2 - **Cellular efficacy:** Antiproliferative IC50 = 2.8-7.5 nM in NHL lines (Karpas-422, Pfeiffer); 125-350× selective over HEK293 - **In vivo performance:** 68-85% tumor growth inhibition at 10-30 mg/kg/day PO; 97% regression at 100 mg/kg in Pfeiffer (A677G) model; 89% H3K27me3 reduction - **Supply:** Packaged for 21-28 day murine efficacy studies (50-100 mg/animal typical requirement)

Molecular Formula C34H48N4O4
Molecular Weight 576.8 g/mol
Cat. No. B15585093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEBI-2511
Molecular FormulaC34H48N4O4
Molecular Weight576.8 g/mol
Structural Identifiers
InChIInChI=1S/C34H48N4O4/c1-7-26-29(38(8-2)25-11-15-41-16-12-25)19-31-27(18-30(42-31)24-9-13-37(14-10-24)21(3)4)32(26)34(40)35-20-28-22(5)17-23(6)36-33(28)39/h17-19,21,24-25H,7-16,20H2,1-6H3,(H,35,40)(H,36,39)
InChIKeyNYWVSLBALKNFJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





EBI-2511: Oral EZH2 Inhibitor for Non-Hodgkin's Lymphoma


EBI-2511 (CAS 2098546-05-3) is a synthetic small-molecule inhibitor of Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which catalyzes histone H3 lysine 27 trimethylation (H3K27me3) and drives epigenetic silencing in multiple malignancies [1]. The compound was discovered via a scaffold-hopping approach based on the clinical-stage inhibitor tazemetostat (EPZ-6438), yielding a benzofuran-derived chemotype with enhanced biochemical and cellular potency [2]. EBI-2511 is in preclinical development for EZH2-mutant non-Hodgkin lymphomas and demonstrates oral bioavailability in rodent models, providing a differentiated tool compound and potential development candidate distinct from first-generation EZH2 inhibitors [3].

EZH2 wild-type and mutant (Y641F, Y641N, A677G) enzymatic inhibition studies
Cellular H3K27me3 target engagement assays in NHL cell models
Oral in vivo NHL xenograft and pharmacodynamic research

Structural Determinants of EZH2 Inhibitor Selectivity


EZH2 inhibitors are not interchangeable without direct comparative data. While multiple EZH2 inhibitors (tazemetostat/EPZ-6438, GSK-2816126, CPI-1205) share the same nominal target, they differ substantially in scaffold chemistry, potency against wild-type versus mutant EZH2, oral bioavailability, clearance rates, and in vivo tumor growth inhibition efficacy [1]. EBI-2511 was engineered through rational structure-activity relationship (SAR) optimization specifically to address potency and pharmacokinetic limitations identified in earlier-generation compounds, including its direct predecessor EPZ-6438 [2]. Substituting EBI-2511 with another in-class inhibitor without verifying the specific quantitative metrics documented below risks introducing uncontrolled variables in cellular H3K27me3 suppression, xenograft tumor regression, or systemic exposure that cannot be normalized post hoc .

Scaffold Benzofuran-based EZH2 inhibitor may differ in binding mode and isoform selectivity from biaryl, pyridone, or indole chemotypes.
Target engagement Cellular H3K27me3 suppression and mutant-isozyme inhibition profiles may not transfer directly across EZH2 inhibitor series.

EBI-2511 vs. EPZ-6438: Quantitative Comparison


Enzymatic Inhibition of EZH2 Wild-Type & Mutants

EBI-2511 achieves approximately 3-fold greater potency than the clinical-stage EZH2 inhibitor EPZ-6438 (tazemetostat) in suppressing cellular H3K27me3 levels, the direct pharmacodynamic biomarker of EZH2 catalytic inhibition [1]. This differential was quantified in parallel cellular assays, confirming that EBI-2511's scaffold optimization translates into enhanced target engagement at the cellular level [2].

EZH2 IC50
Cross-study comparable
0.5–0.8 nM (WT & mutants)
Supports low-concentration EZH2 enzymatic inhibition studies
HTRF assay; recombinant PRC2 complex
Epigenetics Histone Methyltransferase Inhibition PRC2 Target Engagement

Cellular H3K27me3 Target Engagement in Pfeiffer Cells

EBI-2511 produces a clear, dose-dependent reduction in tumor volume in the Pfeiffer DLBCL xenograft model, a standard preclinical system for EZH2 inhibitor evaluation. Tumor size reduction was quantified at three oral dose levels [1]. At equivalent dosing, EBI-2511 demonstrates statistically significant superior anti-tumor efficacy compared to EPZ-6438 (P<0.01) [2].

Cellular H3K27me3
Head-to-head
EBI-2511 ≈8 nM vs EPZ-6438 ~24 nM 3-fold
Reported cellular target engagement advantage in Pfeiffer cells
A677G-mutant DLBCL; dose-response H3K27me3 quantification
In Vivo Efficacy Xenograft Models DLBCL

Antiproliferative Selectivity in NHL Cell Lines

EBI-2511 inhibits recombinant EZH2 methyltransferase activity with sub-nanomolar IC50 values across wild-type enzyme and clinically relevant gain-of-function mutants (Y641F, Y641N, A677G) that drive lymphomagenesis [1]. Potency is consistent across variants, indicating robust inhibition irrespective of mutation status [2].

Antiproliferative IC50
Cross-study comparable
2.8–7.5 nM (NHL lines); >125× selective vs. EZH2-independent cells
Supports EZH2-dependent proliferation endpoint interpretation
CellTiter-Glo; 5-day exposure across mutant/WT NHL panels
EZH2 Mutants Enzymatic Assay Target Engagement

In Vivo Antitumor Efficacy in Pfeiffer Xenograft

EBI-2511 exhibits oral bioavailability in both mice and rats, a key feature enabling oral dosing in preclinical efficacy studies. Following a single oral dose, systemic exposure (AUC0‑t) was quantified, with moderate clearance observed following intravenous administration . Plasma protein binding is high and consistent across species .

Tumor inhibition
Head-to-head
28–97% regression vs EPZ-6438 at matched doses P<0.01
Reported dose-dependent tumor growth inhibition in Pfeiffer model
Oral gavage, 21-day; preserved body weight observed
Pharmacokinetics Oral Bioavailability ADME

In Vivo H3K27me3 Target Engagement in Xenografts

EBI-2511 inhibits proliferation of EZH2-mutant and wild-type non-Hodgkin lymphoma cell lines with single-digit nanomolar IC50 values, while showing no activity against EZH2-independent HEK293 cells (IC50 >1000 nM), confirming on-target selectivity [1]. The compound also induces apoptosis (35-78% Annexin V/PI-positive cells at 5-20 nM in SU-DHL-4 cells versus 4% vehicle control) and suppresses colony formation (IC50 = 2.1 nM in SU-DHL-4) [2].

In vivo H3K27me3
Cross-study comparable
89% reduction at 30 mg/kg (oral)
Supports in vivo target engagement interpretation
SU-DHL-4 xenograft; Western blot; total H3 unchanged
Cell Proliferation Non-Hodgkin Lymphoma EZH2 Dependency

EBI-2511 Preclinical Application Scenarios


NHL Xenograft Efficacy Studies

EBI-2511 is optimized for oral dosing in mouse xenograft studies of EZH2-mutant diffuse large B-cell lymphoma (DLBCL), such as the Pfeiffer and SU-DHL-4 models. Based on the dose-response data (28%, 83%, and 97% tumor reduction at 10, 30, and 100 mg/kg p.o. respectively), researchers can select a dose tier that balances efficacy and exposure requirements [1]. The compound's 3-fold cellular potency advantage over EPZ-6438 and statistically significant in vivo superiority (P<0.01) make it a suitable candidate when deeper tumor regression is required [2]. No significant body weight changes were observed across all treatment groups, indicating a favorable tolerability window at efficacious doses [3].

Pharmacodynamic Target Engagement Studies

EBI-2511 is suitable for experiments requiring quantification of H3K27me3 suppression as a direct pharmacodynamic readout of EZH2 inhibition. In Pfeiffer cells, EBI-2511 reduces H3K27me3 with an approximate IC50 of 8 nM, and in SU-DHL-4 (Y641F mutant) cells, 10 nM EBI-2511 suppresses H3K27me3 by >90% with no change in total H3 or EZH2 protein levels, confirming target-specific inhibition [1]. This well-characterized target engagement profile enables precise correlation between compound exposure, H3K27me3 reduction, and downstream biological effects in both in vitro and in vivo settings [2].

In Vitro Target Validation & Selectivity Profiling

EBI-2511 serves as a benchmark second-generation EZH2 inhibitor for studies directly comparing the pharmacological properties of benzofuran-derived compounds versus biaryl-containing inhibitors such as EPZ-6438. The availability of head-to-head cellular potency data (3-fold superior H3K27me3 suppression) and in vivo efficacy data (superior tumor growth inhibition, P<0.01 at matched doses) provides a validated comparative framework [1]. Such studies are relevant for understanding how scaffold chemistry (benzofuran versus biaryl) influences potency, PK parameters, and therapeutic index in EZH2-dependent cancer models [2].

Comparative Benchmarking of EZH2 Inhibitors

EBI-2511 demonstrates consistent sub-nanomolar enzymatic inhibition across wild-type EZH2 and clinically relevant gain-of-function mutants Y641F (0.5 nM), Y641N (0.7 nM), and A677G (0.6-4 nM) [1]. This broad and equipotent activity profile makes EBI-2511 appropriate for studies that compare signaling, transcriptional, and phenotypic consequences of EZH2 inhibition across isogenic cell lines expressing different EZH2 variants, or for evaluating whether mutation status alters sensitivity to EZH2 catalytic inhibition [2]. The compound's activity against the A677G mutant is particularly relevant given that this mutation has been associated with acquired resistance to certain EZH2 inhibitors [3].

Application
Selection Property
Validation Focus
NHL xenograft model studies
Oral EZH2 pathway inhibition in vivo
Dose-dependent tumor growth inhibition review
PD target engagement studies
In vivo H3K27me3 reduction
On-target catalytic inhibition monitoring
In vitro target validation
EZH2-dependent cell proliferation inhibition
Selectivity window vs. EZH2-independent cells
EZH2 inhibitor comparative studies
Benzofuran scaffold pharmacological profile
Cross-study assay comparison context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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